(2-Isopropylpyrimidin-4-yl)methanol
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Overview
Description
(2-Isopropylpyrimidin-4-yl)methanol is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound features a pyrimidine ring substituted with an isopropyl group at the second position and a hydroxymethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylpyrimidin-4-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Alkylation: The pyrimidine ring is alkylated at the second position using isopropyl halides under basic conditions.
Hydroxymethylation: The fourth position of the pyrimidine ring is then functionalized with a hydroxymethyl group through a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Isopropylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Isopropylpyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Isopropylpyrimidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
(2-Isopropylpyrimidin-4-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(2-Isopropylpyrimidin-4-yl)carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
(2-Isopropylpyrimidin-4-yl)formaldehyde: Similar structure but with a formyl group instead of a hydroxymethyl group.
Uniqueness: (2-Isopropylpyrimidin-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2-propan-2-ylpyrimidin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-4,6,11H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLDEKRGJVZZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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